

5-(Hydroxymethyl)-2-iodophenol: A Technical Guide to a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-(Hydroxymethyl)-2-iodophenol**

Cat. No.: **B1320510**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of **5-(Hydroxymethyl)-2-iodophenol** (also known as 3-Hydroxy-4-iodobenzyl alcohol), CAS Number 773869-57-1. While this compound is a valuable intermediate in organic synthesis, it is important to note at the outset that there is a significant lack of published scientific literature detailing its specific discovery, historical development, and biological activities. Therefore, this guide focuses on its well-documented chemical aspects and places its potential biological relevance in the context of structurally related compounds.

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic data for **5-(Hydroxymethyl)-2-iodophenol** are summarized in the tables below. This information is critical for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties of **5-(Hydroxymethyl)-2-iodophenol**

Property	Value
CAS Number	773869-57-1
Molecular Formula	C ₇ H ₇ IO ₂
Molecular Weight	250.03 g/mol
Melting Point	148 °C
Boiling Point (Predicted)	273.9 ± 25.0 °C
Density (Predicted)	2.020 ± 0.06 g/cm ³
pKa (Predicted)	8.29 ± 0.10
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C

Table 2: Spectroscopic Data for **5-(Hydroxymethyl)-2-iodophenol**

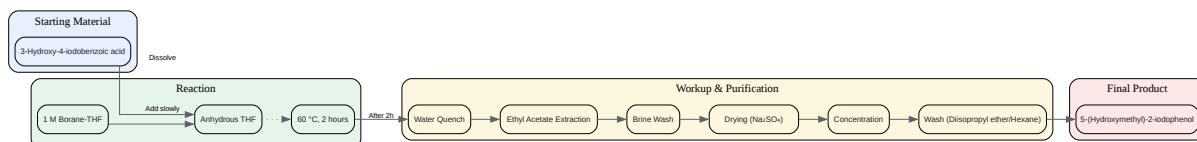
Spectrum Type	Peak/Shift (δ)	Description
¹ H NMR (CDCl ₃)	δ 1.69 (br, 1H)	Hydroxyl proton (-CH ₂ OH)
δ 4.64 (s, 2H)	Methylene protons (-CH ₂ OH)	
δ 5.33 (s, 1H)	Phenolic proton (-OH)	
δ 6.70 (dd, J = 7.8, 1.5 Hz, 1H)	Aromatic proton	
δ 7.01 (d, J = 1.5 Hz, 1H)	Aromatic proton	
δ 7.63 (d, J = 7.8 Hz, 1H)	Aromatic proton	

Synthesis of **5-(Hydroxymethyl)-2-iodophenol**

While the historical first synthesis of **5-(Hydroxymethyl)-2-iodophenol** is not well-documented in readily available literature, a reliable and detailed experimental protocol for its preparation from 3-hydroxy-4-iodobenzoic acid has been reported.

Experimental Protocol: Synthesis from 3-Hydroxy-4-iodobenzoic Acid

This procedure involves the reduction of a carboxylic acid to an alcohol using a borane-tetrahydrofuran complex.


Materials:

- 3-Hydroxy-4-iodobenzoic acid
- Anhydrous Tetrahydrofuran (THF)
- 1 M Borane-THF solution
- Water
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Diisopropyl ether
- Hexane

Procedure:

- To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160 mL), slowly add a 1 M borane-THF solution (240 mL, 240 mmol).[1]
- Stir the reaction mixture at 60 °C for 2 hours.[1]
- Upon completion of the reaction, carefully quench the reaction by the addition of water.
- Extract the aqueous mixture twice with ethyl acetate.

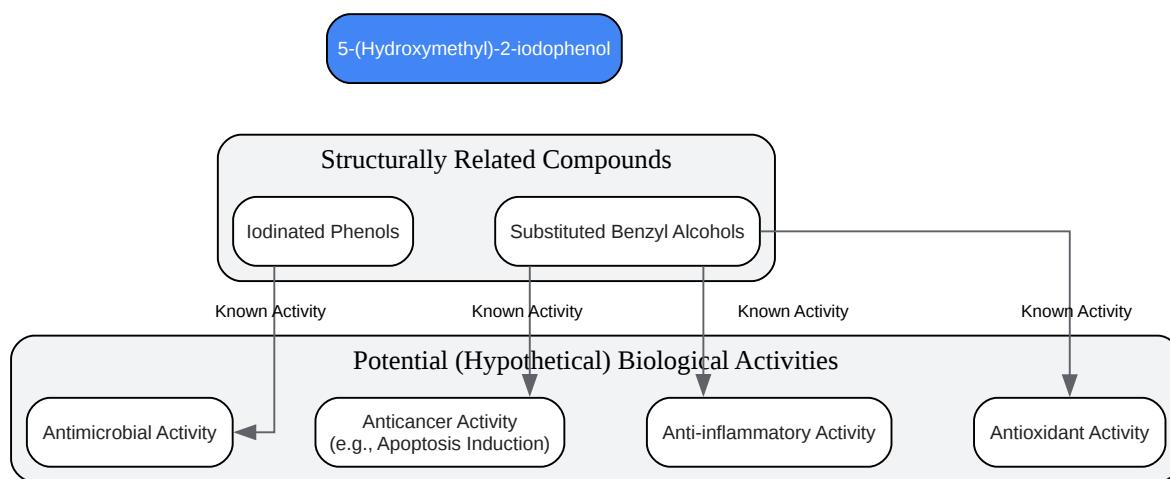
- Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
- Remove the solvent by concentration under reduced pressure.
- Wash the resulting residue with diisopropyl ether and hexane to yield 3-hydroxy-4-iodobenzenemethanol (17.4 g, 88% yield) as a white solid.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-(Hydroxymethyl)-2-iodophenol**.

Applications in Organic Synthesis

The primary documented application of **5-(Hydroxymethyl)-2-iodophenol** is as a chemical intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a benzylic alcohol that can be further functionalized, along with an aryl iodide amenable to cross-coupling reactions, makes it a versatile building block.


A notable example is its use as a starting material in the synthesis of a radiopharmaceutical, 4-[18F]fluoro-m-hydroxyphenethylguanidine, intended for positron emission tomography (PET) imaging of cardiac sympathetic nerve density.[2] In this multi-step synthesis, the hydroxyl groups of 3-hydroxy-4-iodobenzyl alcohol are first protected, and then the molecule undergoes a series of transformations to introduce the desired functional groups.[2]

Biological Activity: An Unexplored Frontier

As of this writing, there are no dedicated studies in the peer-reviewed scientific literature that investigate the biological activities of **5-(Hydroxymethyl)-2-iodophenol**. However, the biological profiles of structurally related compounds can offer insights into its potential pharmacological properties and guide future research.

- **Iodinated Phenols:** Iodinated phenolic compounds are known to possess a range of biological activities, including antibacterial and anti-virulence properties.[3] The position and number of iodine atoms on the phenolic ring can significantly influence this activity.
- **Substituted Benzyl Alcohols:** Various substituted benzyl alcohols have been evaluated for their antiproliferative effects against different human cancer cell lines.[4][5] The nature and position of the substituents on the aromatic ring are crucial for their cytotoxic activity. For instance, some benzyl alcohol derivatives have been shown to induce apoptosis in cancer cells.[5][6]

Given these precedents, **5-(Hydroxymethyl)-2-iodophenol** could be a candidate for screening in various biological assays.

[Click to download full resolution via product page](#)

Caption: Potential areas of biological investigation for **5-(Hydroxymethyl)-2-iodophenol**.

Future Directions

The lack of biological data on **5-(Hydroxymethyl)-2-iodophenol** presents an opportunity for new research. Future studies could focus on:

- Broad Biological Screening: Evaluating the compound for a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of **5-(Hydroxymethyl)-2-iodophenol** with variations in the substitution pattern to understand how its chemical structure relates to any observed biological activity.
- Mechanism of Action Studies: If any significant biological activity is identified, further research could elucidate the underlying molecular mechanisms.

In conclusion, **5-(Hydroxymethyl)-2-iodophenol** is a well-characterized synthetic intermediate with clear utility in the preparation of more complex molecules. Its own biological profile remains to be determined, representing an open area for future investigation by researchers in drug discovery and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-HYDROXY-4-IODOBENZYL ALCOHOL | 773869-57-1 [chemicalbook.com]
2. 4-[18F]fluoro-m-hydroxyphenethylguanidine: A Radiopharmaceutical for Quantifying Regional Cardiac Sympathetic Nerve Density with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aryltiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(Hydroxymethyl)-2-iodophenol: A Technical Guide to a Versatile Synthetic Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320510#discovery-and-history-of-5-hydroxymethyl-2-iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com